[1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-
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Overview
Description
[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable component in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomer. One common method is the asymmetric hydrogenation of 2’-amino-1,1’-binaphthyl-2-ol using chiral phosphine ligands and transition metal catalysts . The reaction conditions often include hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques or the use of biocatalysts for enantioselective synthesis. The choice of method depends on the desired purity and yield, as well as cost considerations.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted binaphthyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is widely used as a chiral ligand in asymmetric catalysis. It is employed in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Biology
The compound has applications in the study of chiral recognition and enantioselective binding in biological systems. It is used as a model compound to understand the interactions between chiral molecules and biological macromolecules.
Medicine
In medicine, [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is explored for its potential use in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity for efficacy and safety.
Industry
Industrially, the compound is used in the production of chiral catalysts and ligands, which are essential for various chemical manufacturing processes, including the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- involves its ability to act as a chiral ligand, facilitating enantioselective reactions. The compound interacts with transition metal catalysts, forming chiral complexes that promote the selective formation of one enantiomer over the other in asymmetric synthesis . The molecular targets include various transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1R)-: The enantiomer of the (1S)-compound, used in similar applications but with opposite chiral properties.
[1,1’-Binaphthalen]-2-ol, 2’-methoxy-, (1S)-: A derivative with a methoxy group instead of an amino group, used in different catalytic applications.
[1,1’-Binaphthalen]-2-ol, 2’-hydroxy-, (1S)-: A compound with a hydroxy group, used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
The uniqueness of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- lies in its ability to form highly stable chiral complexes with transition metals, making it an excellent ligand for asymmetric catalysis. Its structural properties allow for precise control over the stereochemistry of the products, which is essential in the synthesis of enantiomerically pure compounds.
Biological Activity
[1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)- is a compound of significant interest due to its potential biological activities. This article explores its various biological properties, including antimicrobial, antitumor, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)- is a derivative of binaphthalenes, characterized by its two naphthalene rings connected by a hydroxyl and amino group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)- against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several compounds derived from binaphthalene structures against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with hydroxyl groups exhibited enhanced antibacterial properties.
Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Salmonella typhimurium | 128 |
The above table demonstrates that [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)- showed promising activity particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
Antitumor Activity
The antitumor properties of [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)- have been investigated in various cancer cell lines.
Research Findings
In vitro studies revealed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
These findings indicate that [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)- can inhibit cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .
Antioxidant Activity
The antioxidant capacity of [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)- has also been studied. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.
Mechanistic Insights
The antioxidant activity was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity with an IC50 value of 25 µg/mL. This suggests that it can effectively reduce oxidative damage in biological systems .
Summary of Biological Activities
The following table summarizes the biological activities of [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-:
Properties
Molecular Formula |
C20H15NOS |
---|---|
Molecular Weight |
317.4 g/mol |
InChI |
InChI=1S/C20H15NO.S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,22H,21H2; |
InChI Key |
LMAVSIGTCQZHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N.[S] |
Origin of Product |
United States |
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